HIPK2 inhibitor

Kinase inhibition IC50 ATP-competitive

TBID is the preferred HIPK2 inhibitor for fundamental kinase research, offering a well-characterized ATP-competitive mechanism (Ki = 200 nM) and sub-micromolar potency (IC50 = 0.33 µM). With a moderate selectivity profile (Gini coefficient 0.592 across 76 kinases), TBID provides a reliable window for dose-response studies in biochemical and cellular assays. Unlike the historically misused SB203580 (IC50 > 40 µM against HIPK2), TBID delivers genuine HIPK2 engagement. Choose TBID for experiments requiring clean HIPK2-family selectivity and robust literature validation.

Molecular Formula C18H17N5O3S
Molecular Weight 383.4 g/mol
Cat. No. B12462092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIPK2 inhibitor
Molecular FormulaC18H17N5O3S
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4
InChIInChI=1S/C18H17N5O3S/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26)
InChIKeyYHUKWWWCNSTFHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIPK2 Inhibitor Procurement Guide: Comparative Potency and Selectivity Analysis for Research and Drug Discovery


Homeodomain-interacting protein kinase 2 (HIPK2) is a Ser/Thr kinase involved in cell proliferation, apoptosis, and fibrotic signaling [1]. The selection of a HIPK2 inhibitor for research or therapeutic development requires careful consideration of potency, selectivity, and mechanism of action, as significant differences exist among available compounds. HIPK2 inhibitors range from ATP-competitive small molecules like TBID (IC50 = 0.33 µM) [2] and A64 (IC50 = 74 nM) [3] to allosteric modulators such as BT173 and RLA-23174 that disrupt protein-protein interactions without inhibiting kinase activity [4]. Understanding these distinctions is critical for selecting the appropriate tool compound for specific experimental or therapeutic applications.

Why HIPK2 Inhibitors Cannot Be Interchanged: The Case for Compound-Specific Selection


Generic substitution of HIPK2 inhibitors is scientifically invalid due to substantial differences in potency, selectivity, and mechanism of action. For instance, SB203580, a p38 MAP kinase inhibitor historically used as a HIPK2 tool compound, exhibits negligible HIPK2 inhibition (IC50 > 40 µM) [1], rendering it unsuitable for HIPK2-targeted studies. In contrast, ATP-competitive inhibitors like TBID and A64 achieve nanomolar to sub-micromolar potency but possess distinct off-target profiles: TBID demonstrates a Gini coefficient of 0.592 across 76 kinases [2], while A64 shows high affinity for DYRK1A (Kd = 8.8 nM) and PIM3 (Kd = 3.7 nM) [3]. Furthermore, allosteric inhibitors such as BT173 and RLA-23174 do not inhibit HIPK2 kinase activity but instead disrupt HIPK2-Smad3 protein-protein interactions [4]. These fundamental differences in pharmacology mean that experimental outcomes are highly compound-dependent, and procurement decisions must be guided by specific assay requirements and target pathway engagement.

HIPK2 Inhibitor Comparative Efficacy Data: Potency, Selectivity, and Functional Outcomes


HIPK2 Inhibitor Potency Comparison: TBID vs. SB203580 vs. A64

TBID inhibits HIPK2 with an IC50 of 0.33 µM, representing a >120-fold improvement in potency compared to the historically used tool compound SB203580 (IC50 > 40 µM) [1]. A64 demonstrates even greater potency with an IC50 of 74 nM against HIPK2 [2], but with a different selectivity profile. This quantitative comparison demonstrates that SB203580 is not a viable HIPK2 inhibitor and that TBID and A64 offer distinct potency-selectivity trade-offs.

Kinase inhibition IC50 ATP-competitive

Kinome-Wide Selectivity of HIPK2 Inhibitors: TBID vs. A64

TBID exhibits a Gini coefficient of 0.592 when profiled against a panel of 76 kinases at 10 µM [1], indicating moderate selectivity. In contrast, A64 displays high affinity for several off-target kinases including DYRK1A (Kd = 8.8 nM), PIM3 (Kd = 3.7 nM), and CSNK2A2 (Kd = 6.1 nM) [2]. This differential selectivity profile means that experimental results may be confounded by off-target effects, and the choice between TBID and A64 should be guided by the specific signaling pathways under investigation.

Kinase selectivity Gini coefficient Off-target profiling

Mechanism of Action: ATP-Competitive (TBID) vs. Allosteric (BT173/RLA-23174) HIPK2 Inhibition

TBID acts as an ATP-competitive inhibitor of HIPK2 kinase activity (Ki = 200 nM) , whereas BT173 and RLA-23174 are allosteric inhibitors that disrupt the HIPK2-Smad3 interaction without inhibiting kinase activity [1][2]. In vitro, BT173 inhibits TGF-β1-induced Smad3 phosphorylation with an IC50 < 200 nM but does not affect HIPK2 autophosphorylation or p53 activation . This mechanistic divergence has profound implications: ATP-competitive inhibitors broadly suppress HIPK2 catalytic function, while allosteric inhibitors selectively block the fibrotic Smad3 pathway while preserving potential tumor suppressor functions mediated by p53.

Allosteric inhibition Protein-protein interaction TGF-β/Smad3

In Vivo Efficacy in Cardiac Remodeling: TBID and PKI1H (A64) Comparable Protection

In a transverse aortic constriction (TAC) mouse model of pathological cardiac remodeling, treatment with either TBID or PKI1H (A64) significantly improved cardiac function and suppressed cardiac hypertrophy and fibrosis [1]. Specifically, HIPK2 inhibitor treatment increased ejection fraction (EF) and fractional shortening (FS) while reducing heart weight/body weight ratio and fibrotic area. At the mechanistic level, both inhibitors reduced EGR3 and CLEC4D expression via ERK1/2-CREB inhibition in cardiomyocytes and suppressed Smad3 phosphorylation in cardiac fibroblasts [2]. This in vivo validation confirms that both ATP-competitive HIPK2 inhibitors exert comparable cardioprotective effects, supporting their use in cardiovascular research.

Cardiac remodeling Heart failure In vivo pharmacology

Clinical Development Stage: TBID (Preclinical) vs. RLA-23174 (Phase 1)

TBID is a widely used preclinical tool compound with no reported clinical development [1]. In contrast, RLA-23174, a first-in-class allosteric HIPK2 inhibitor, has advanced to Phase 1 clinical trials (CTR20241636) evaluating safety, tolerability, and pharmacokinetics in healthy subjects [2]. This differential clinical stage reflects distinct intended uses: TBID is optimized for basic research and target validation, while RLA-23174 is developed as a therapeutic candidate for fibrotic diseases such as focal segmental glomerulosclerosis (FSGS) [3]. Procurement for translational research may favor RLA-23174 to align with clinical development pathways, whereas basic science studies may prioritize TBID's established literature footprint.

Clinical trial Drug development Therapeutic translation

Cellular Activity and Permeability: TBID Reduces Endogenous HIPK2 Activity in HepG2 Cells

TBID demonstrates cell permeability and target engagement, reducing endogenous HIPK2 activity in HepG2 cells in a dose-dependent manner. Treatment with 10 µM and 50 µM TBID led to a measurable decrease in HIPK2 activity, although the cellular IC50 (approximately 50 µM) is two orders of magnitude higher than the in vitro IC50 . In comparison, A64 at 1 µM effectively prevents tunicamycin-induced HIPK2/JNK phosphorylation and cell death in HEK293 cells and primary rat motor neurons . These cellular data indicate that both compounds engage HIPK2 in living cells, but with different potency windows, which should inform concentration selection for cellular assays.

Cell permeability Cellular target engagement Hepatocellular carcinoma

HIPK2 Inhibitor Optimal Use Cases: Matching Compound Properties to Research and Therapeutic Objectives


Basic Kinase Signaling and Target Validation Studies

TBID is the preferred HIPK2 inhibitor for fundamental kinase research due to its well-characterized ATP-competitive mechanism (Ki = 200 nM), moderate selectivity (Gini coefficient 0.592), and extensive literature validation . Its sub-micromolar potency (IC50 = 0.33 µM) provides a reliable window for dose-response studies in biochemical and cellular assays. Researchers investigating HIPK2's catalytic functions, substrate phosphorylation, or role in apoptosis should select TBID over less potent or less selective alternatives like SB203580 (IC50 > 40 µM) [1].

Cardiovascular Disease and Cardiac Fibrosis Research

Both TBID and A64 (PKI1H) are validated in a TAC-induced cardiac remodeling model, demonstrating improved ejection fraction, reduced hypertrophy, and decreased fibrosis . For cardiac research, either compound is suitable, but the choice should be guided by off-target considerations: TBID offers cleaner HIPK2-family selectivity, while A64 may be chosen if concomitant DYRK/PIM inhibition is not a concern [1]. In vivo dosing regimens should reference the published protocols (daily intraperitoneal administration for 4 weeks) .

Fibrosis and TGF-β/Smad3 Pathway-Specific Studies

For research focused on the TGF-β/Smad3 fibrotic axis, allosteric inhibitors such as BT173 or the clinical candidate RLA-23174 are strongly recommended. Unlike ATP-competitive inhibitors like TBID, these compounds disrupt the HIPK2-Smad3 protein-protein interaction without inhibiting HIPK2 kinase activity, thereby preserving p53-mediated tumor suppressor functions [1]. BT173 inhibits Smad3 phosphorylation with an IC50 < 200 nM in renal tubular cells [2], making it an ideal tool for renal fibrosis, liver fibrosis, and other fibrotic disease models. RLA-23174's advancement to Phase 1 clinical trials (CTR20241636) further supports its use in translational fibrosis research [3].

Neurodegeneration and ER Stress Response Studies

A64 is uniquely validated in models of ER stress-induced neurodegeneration. At 1 µM, A64 prevents tunicamycin-induced HIPK2/JNK phosphorylation and cell death in primary rat motor neuron cultures, and protects against SOD1 G93A or TDP-43 expression-induced toxicity . Researchers investigating amyotrophic lateral sclerosis (ALS), ER stress, or motor neuron survival should prioritize A64 over TBID, as the published data specifically demonstrate neuroprotective effects in these disease-relevant models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIPK2 inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.